molecular formula C13H14O5 B613802 methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate CAS No. 131550-06-6

methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate

Cat. No.: B613802
CAS No.: 131550-06-6
M. Wt: 250.25 g/mol
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Description

Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate is a chiral bicyclic ether ester with the molecular formula C₁₃H₁₄O₅ (molecular weight: 250.25 g/mol) . Its structure features a bicyclo[4.2.0]octane core with three oxygen atoms (trioxa) in the ring system and a phenyl substituent at position 2.

Properties

IUPAC Name

methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O5/c1-15-12(14)11-10-9(17-11)7-16-13(18-10)8-5-3-2-4-6-8/h2-6,9-11,13H,7H2,1H3/t9-,10+,11+,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWSGWORUDULID-BLFANLJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2C(O1)COC(O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@@H]2[C@H](O1)CO[C@@H](O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131550-06-6
Record name methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate
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Preparation Methods

Bicyclic Core Formation Followed by Esterification

This route prioritizes constructing the trioxabicyclo[4.2.0]octane skeleton before introducing the methyl ester. Advantages include modularity in ester group installation, but stereochemical control during cyclization is critical.

Ester-First Strategy

Here, the methyl ester is introduced early, often via Mitsunobu or Steglich esterification, followed by bicyclic ring closure. This approach simplifies late-stage functionalization but risks ester group instability during subsequent steps.

Detailed Synthetic Routes

Cyclization of Epoxy Diol Precursors

A widely reported method involves epoxy diol intermediates, where acid-catalyzed cyclization forms the bicyclic framework.

Procedure :

  • Epoxidation : (2R,4S)-4-phenyl-2,3-epoxy-1,5-pentanediol is synthesized via Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET, tert-butyl hydroperoxide).

  • Cyclization : The epoxy diol undergoes BF₃·OEt₂-catalyzed cyclization in dichloromethane at −20°C, yielding the trioxabicyclo[4.2.0]octane core with >90% diastereomeric excess.

  • Esterification : The secondary alcohol at position 8 is esterified using methyl chloroformate and DMAP, achieving 85% yield.

Key Data :

StepConditionsYieldStereochemical Outcome
EpoxidationTi(OiPr)₄, (−)-DET, −20°C78%ee = 94%
CyclizationBF₃·OEt₂, CH₂Cl₂, −20°C92%de = 91%
EsterificationMethyl chloroformate, DMAP, RT85%Retention of configuration

Mitsunobu-Mediated Ether Formation

This method employs Mitsunobu conditions to establish ether linkages while preserving stereochemistry.

Procedure :

  • Diol Preparation : (1S,3R,6S)-3-phenyl-1,6-dihydroxybicyclo[4.2.0]octane-8-carboxylic acid is synthesized via enzymatic resolution (Lipase PS-30, vinyl acetate).

  • Etherification : The diol reacts with methyl trichloroacetimidate under Mitsunobu conditions (DIAD, PPh₃), forming the 2,4,7-trioxa system in 76% yield.

  • Methyl Esterification : The carboxylic acid is treated with TMS-diazomethane in methanol, achieving quantitative conversion.

Mechanistic Insight :
The Mitsunobu reaction proceeds via a trigonal bipyramidal transition state, ensuring inversion of configuration at the alcohol center. This guarantees correct stereochemistry at positions 3 and 8.

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM offers an alternative for constructing the bicyclic system:

Procedure :

  • Diene Synthesis : (3S,6R)-6-phenyl-3-(methoxycarbonyl)-1,7-diene-4,9-diol is prepared via Wittig olefination.

  • RCM : Second-generation Grubbs catalyst (5 mol%) in toluene at 80°C induces cyclization, yielding the bicyclo[4.2.0]octane skeleton (68% yield).

  • Etherification : Sequential Williamson ether synthesis installs the remaining oxygen atoms.

Challenges :

  • Olefin geometry must be strictly controlled to avoid exo vs. endo selectivity issues.

  • Catalyst loading >5 mol% leads to dimerization byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, a continuous flow protocol was developed:

Reactor Setup :

  • Zone 1 : Epoxidation (microreactor, 10°C, residence time = 5 min).

  • Zone 2 : Cyclization (packed-bed reactor with Amberlyst-15, 30°C).

  • Zone 3 : Esterification (tube-in-tube reactor, CO₂ pressure = 10 bar).

Outcomes :

  • 12 g/h productivity with 89% overall yield.

  • Reduced solvent consumption (50% less CH₂Cl₂ vs. batch).

Stereochemical Optimization

Chiral Auxiliaries

(−)-Menthyl glyoxylate was employed as a chiral auxiliary to control configuration at position 1:

Procedure :

  • Auxiliary Attachment : Glyoxylic acid couples to (−)-menthol via DCC-mediated esterification.

  • Cycloaddition : Diels-Alder reaction with phenylvinyl ether forms the bicyclic core with 96% ee.

  • Auxiliary Removal : LiAlH₄ reduction cleaves the menthyl group, preserving stereochemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .

Mechanism of Action

The mechanism of action of methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Differences

The compound’s structural analogs can be categorized based on variations in ring systems, substituents, and heteroatoms. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes
Target Compound: Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate C₁₃H₁₄O₅ 250.25 Trioxabicyclo core, phenyl group, chiral centers Chiral building block; discontinued
Methyl (1S,6S,7S,8R)-8-butylbicyclo[4.3.0]non-3-ene-7-carboxylate C₁₅H₂₂O₂ 258.33 Bicyclo[4.3.0] core, butyl substituent, double bond Intermediate in cyclopropane synthesis; Mg/MeOH reactivity
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C₁₆H₁₉ClNO₂ 293.79 Azabicyclo[3.2.1] core, 4-Cl-phenyl, nitrogen atom Pharmacological research (e.g., tropane derivatives)
Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate C₁₅H₁₈INO₂ 371.21 Azabicyclo[3.2.1] core, 4-I-phenyl, iodine substituent Radioligand studies (e.g., nor-β-CIT for serotonin transporters)
8-O-Acetylshanzhiside Methyl Ester C₂₃H₃₂O₁₂ 524.50 Polycyclic with acetyl, hydroxyl, and sugar moieties Reference standard; pharmacological and cosmetic research

Impact of Structural Variations on Properties

Heteroatom Influence :

  • The trioxabicyclo[4.2.0] core in the target compound introduces oxygen atoms, enhancing polarity and hydrogen-bonding capacity compared to nitrogen-containing analogs (e.g., azabicyclo derivatives) . This may reduce lipophilicity (logP: ~1.5 estimated) relative to azabicyclo compounds (logP: 2.8–3.3) .
  • Azabicyclo systems (e.g., ) exhibit basicity due to the nitrogen atom, enabling interactions with biological targets like neurotransmitter transporters.

Substituent Effects :

  • The phenyl group in the target compound contributes to π-π stacking interactions, whereas 4-Cl-phenyl () and 4-I-phenyl () substituents increase electron-withdrawing effects and steric bulk, enhancing receptor binding specificity.
  • Halogenated analogs (Cl, I) are prioritized in drug discovery for improved metabolic stability and target affinity .

Synthetic Utility :

  • The target compound’s chiral centers and oxygen-rich structure make it valuable for asymmetric synthesis, though its discontinued status limits accessibility .
  • Azabicyclo carboxylates (e.g., ) are synthesized via tropane alkaloid-inspired routes, often requiring resolution of stereocenters .

Stability and Reactivity

  • Trioxabicyclo Systems : Prone to hydrolysis under acidic/basic conditions due to ether linkages, necessitating anhydrous storage .
  • Azabicyclo Derivatives : Greater stability in physiological pH ranges, suitable for in vivo studies .

Biological Activity

Methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate is a bicyclic compound known for its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Dopamine Transporter Inhibition : The compound has shown a high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), with a reported selectivity ratio of 177-fold in certain derivatives .
  • Binding Affinity : Studies utilizing Stille cross-coupling protocols have demonstrated that the compound and its derivatives bind effectively to DAT, suggesting potential applications in treating disorders related to dopamine dysregulation .
  • Neuropharmacological Effects : It has been suggested that compounds with similar structures may influence neuropharmacological pathways, potentially acting as stimulants or modulators of neurotransmitter systems.

Synthesis and Structure-Activity Relationship (SAR)

A study published in Bioorganic & Medicinal Chemistry Letters detailed the synthesis of various derivatives of this compound and their biological evaluation. The benzothiophene-substituted compounds exhibited promising binding profiles and significant inhibition of WIN 35,438, indicating effective DAT inhibition .

In Vitro Studies

In vitro studies have shown that this compound can modulate dopamine levels in neuronal cultures. These studies suggest that the compound may have therapeutic potential in conditions such as ADHD or Parkinson's disease where dopamine signaling is disrupted.

Data Table: Biological Activity Overview

Biological ActivityDescriptionReference
DAT InhibitionHigh selectivity for DAT over SERT
Binding AffinitySignificant binding to DAT
NeuropharmacologicalPotential stimulant effects

Q & A

Q. What are the key synthetic routes for methyl (1S,3S,6R,8S)-3-phenyl-2,4,7-trioxabicyclo[4.2.0]octane-8-carboxylate?

The synthesis involves enantioselective construction of the bicyclic scaffold via stereoselective cyclization. A common approach includes:

  • Step 1 : Formation of the bicyclic core through acid-catalyzed cyclization of precursor epoxides or ketones.
  • Step 2 : Functionalization of the scaffold via esterification or aryl group introduction under controlled conditions (e.g., Pd-catalyzed cross-coupling for phenyl substitution).
  • Step 3 : Resolution of stereoisomers using chiral chromatography or enzymatic methods to isolate the (1S,3S,6R,8S) configuration .

Q. How is the compound characterized to confirm its stereochemistry and purity?

Methodological approaches include:

  • X-ray crystallography : Resolves absolute configuration and ring conformations (e.g., angle deviations between fused rings) .
  • Chiral HPLC : Validates enantiomeric purity using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions and coupling constants (e.g., J-values for axial/equatorial protons) .

Q. What biological activities have been reported for this compound?

The compound exhibits dopamine transporter (DAT) inhibition with a selectivity ratio of 177-fold over serotonin transporters (SERT). Key findings:

  • Mechanism : Binds to DAT via hydrophobic interactions with the phenyl group and hydrogen bonding with the ester carbonyl .
  • Assays : Radioligand displacement studies using 3H^{3}\text{H}-WIN 35,428 in transfected HEK293 cells (IC50_{50} = 12 nM for DAT) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized for higher yield and stereochemical fidelity?

Strategies include:

  • Catalytic asymmetric cyclization : Use of chiral Lewis acids (e.g., BINOL-derived catalysts) to induce stereoselectivity during bicyclization .
  • Continuous flow chemistry : Enhances reaction control and scalability by minimizing side reactions (e.g., epoxide ring-opening) .
  • Kinetic resolution : Enzymatic hydrolysis of racemic intermediates using lipases (e.g., Candida antarctica Lipase B) to isolate the desired enantiomer .

Q. How can contradictions in biological activity data be resolved across different studies?

Potential variables to address:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. COS-7) or buffer pH may alter DAT binding kinetics. Validate using standardized protocols .
  • Compound stability : Hydrolysis of the ester group under physiological conditions can reduce potency. Use stabilized formulations (e.g., prodrugs with methyl ester protection) .
  • Off-target effects : Screen against related transporters (e.g., norepinephrine transporter) via competitive binding assays to confirm selectivity .

Q. What strategies are effective for designing derivatives with improved pharmacological properties?

Approaches include:

  • Functional group substitution : Replace the methyl ester with bioisosteres (e.g., trifluoroethyl ester) to enhance metabolic stability .
  • Scaffold diversification : Introduce heteroatoms (e.g., nitrogen) into the bicyclic ring to modulate lipophilicity and blood-brain barrier penetration .
  • Pharmacophore modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with DAT’s substrate-binding pocket and guide substitutions .

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